molecular formula C12H13ClN2O2 B1388298 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride CAS No. 1185084-16-5

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride

Cat. No.: B1388298
CAS No.: 1185084-16-5
M. Wt: 252.69 g/mol
InChI Key: SCUIPYKNQVWNLT-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H12N2O2·HCl It is a derivative of benzoic acid, featuring a pyrazole ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride typically involves the reaction of 3,5-dimethylpyrazole with 4-chlorobenzoic acid under specific conditions. One common method involves the use of a solvent such as acetonitrile, with the reaction mixture being stirred at room temperature for several days . The resulting product is then purified through filtration and washing with acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound’s ability to form coordination complexes with metals can modulate its effects in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and therapeutic agents.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.ClH/c1-8-7-9(2)14(13-8)11-5-3-10(4-6-11)12(15)16;/h3-7H,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUIPYKNQVWNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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